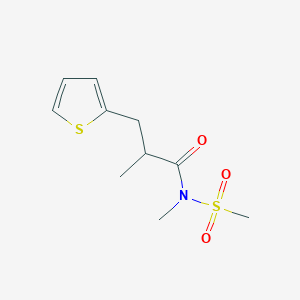
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide, also known as MTCD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide also inhibits the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against neurodegenerative diseases. N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide has also been found to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide has advantages and limitations for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for research on N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide. It has potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, the development of more efficient synthesis methods and modifications of the compound may lead to improved therapeutic efficacy.
Synthesemethoden
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide can be synthesized through a multi-step process involving the reaction of 3-methylthio-1,2,4-thiadiazole with cyclopent-2-enone followed by carboxylation. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide has also been found to have antibacterial and antifungal activities.
Eigenschaften
IUPAC Name |
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)cyclopent-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS2/c1-14-9-11-8(15-12-9)10-7(13)6-4-2-3-5-6/h2-3,6H,4-5H2,1H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGJIZWMGXLOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)NC(=O)C2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)
![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)

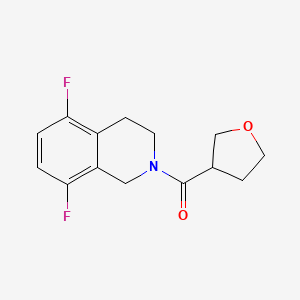
![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)

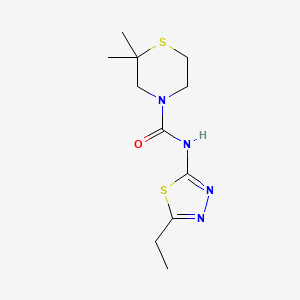
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
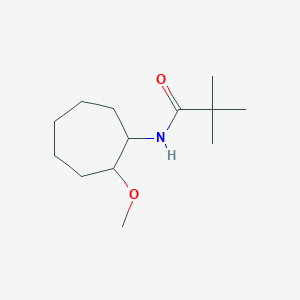
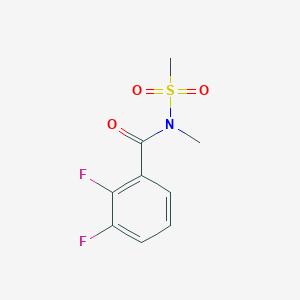
![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)


